4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the methoxybenzyl and nitrobenzamide groups. One common synthetic route involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Formation of Nitrobenzamide Moiety: The nitrobenzamide group is formed by nitration of the benzamide precursor using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: It can interact with cell surface receptors, leading to changes in cellular signaling pathways.
Induce Apoptosis: It has been shown to induce programmed cell death (apoptosis) in certain cancer cell lines by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methoxybenzyl alcohol
- 4-chloro-2-(5-chloro-2-methoxybenzyl)-1-methoxybenzene
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
Uniqueness
4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN4O4S |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
4-chloro-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H13ClN4O4S/c1-26-14-5-3-2-4-10(14)9-15-20-21-17(27-15)19-16(23)11-6-7-12(18)13(8-11)22(24)25/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
PKLNAHPXSRMDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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